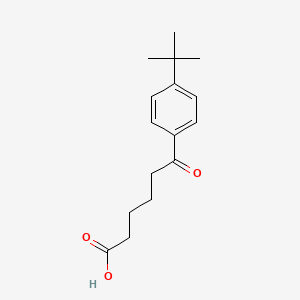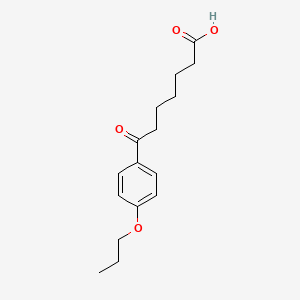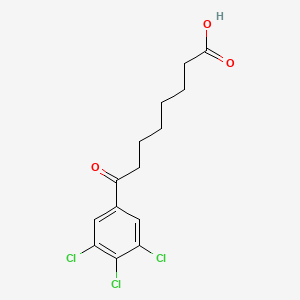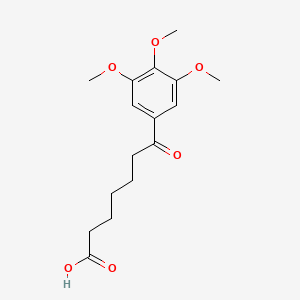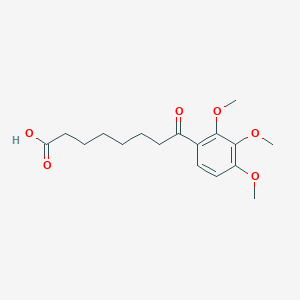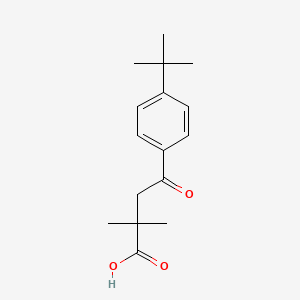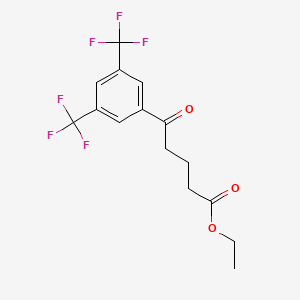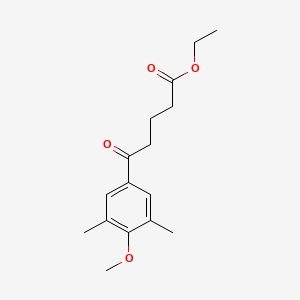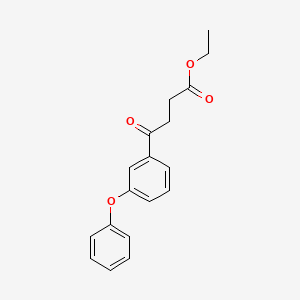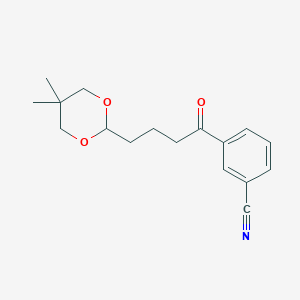
3'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is an organic compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves the following steps:
Formation of the dioxane ring: This step involves the reaction of a suitable precursor with a dioxane-forming reagent under acidic or basic conditions.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Formation of the butyrophenone moiety: This step involves the reaction of the intermediate with a butyrophenone precursor under appropriate conditions.
Industrial Production Methods
Industrial production methods for 3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, automated synthesis, and the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone: Lacks the cyano group, which may result in different chemical and biological properties.
3’-Cyano-4-(1,3-dioxan-2-YL)butyrophenone: Lacks the dimethyl groups on the dioxane ring, which may affect its stability and reactivity.
Uniqueness
3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is unique due to the presence of both the cyano group and the dimethyl-substituted dioxane ring
Properties
IUPAC Name |
3-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2)11-20-16(21-12-17)8-4-7-15(19)14-6-3-5-13(9-14)10-18/h3,5-6,9,16H,4,7-8,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRCKMYZYRAAQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC(=C2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646045 |
Source


|
| Record name | 3-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-74-6 |
Source


|
| Record name | 3-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
